4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(propan-2-YL)aniline
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Overview
Description
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(propan-2-YL)aniline is a complex organic compound that features a 1,2,4-oxadiazole ring, a nitro group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(propan-2-YL)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce halogen atoms or other functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an anti-infective agent, similar to other 1,2,4-oxadiazole derivatives.
Materials Science: The unique electronic properties of the oxadiazole ring make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: The compound could be used as a probe to study biological pathways involving nitro and aniline groups.
Mechanism of Action
The mechanism by which 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(propan-2-YL)aniline exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with bacterial enzymes or cellular targets to inhibit growth or replication. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar electronic properties.
Nitroanilines: Compounds with nitro and aniline groups that exhibit similar reactivity patterns.
Uniqueness
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(propan-2-YL)aniline is unique due to the combination of the oxadiazole ring with the nitro and aniline groups, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propan-2-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11(2)19-15-9-8-13(10-16(15)22(23)24)18-20-17(21-25-18)14-7-5-4-6-12(14)3/h4-11,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKYVDXOQRDGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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